1,4-Diazabicyclo[2.2.2]octane;trimethylalumane

Catalog No.
S735980
CAS No.
137203-34-0
M.F
C12H30Al2N2
M. Wt
256.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Diazabicyclo[2.2.2]octane;trimethylalumane

CAS Number

137203-34-0

Product Name

1,4-Diazabicyclo[2.2.2]octane;trimethylalumane

IUPAC Name

1,4-diazabicyclo[2.2.2]octane;trimethylalumane

Molecular Formula

C12H30Al2N2

Molecular Weight

256.34 g/mol

InChI

InChI=1S/C6H12N2.6CH3.2Al/c1-2-8-5-3-7(1)4-6-8;;;;;;;;/h1-6H2;6*1H3;;

InChI Key

WSTAITCRSVOCTK-UHFFFAOYSA-N

SMILES

C[Al](C)C.C[Al](C)C.C1CN2CCN1CC2

Canonical SMILES

C[Al](C)C.C[Al](C)C.C1CN2CCN1CC2

The exact mass of the compound Bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,4-Diazabicyclo[2.2.2]octane;trimethylalumane, commonly known as DABAL-Me3, is a commercially available, free-flowing solid adduct of trimethylaluminum (TMA) and DABCO. In chemical procurement and process scale-up, it serves as a non-pyrophoric methyl anion equivalent and Lewis acid. By retaining the core reactivity of TMA while eliminating its extreme handling hazards, DABAL-Me3 operates as an established reagent for cross-coupling methylations, direct amide bond formations from unactivated esters, and nucleophilic additions. Its ability to function as a bench-stable methylating agent makes it a critical material for both discovery chemistry and industrial active pharmaceutical ingredient (API) manufacturing, offering a quantifiable combination of high functional group tolerance and operational safety [1].

Generic substitution for methylation or amidation typically relies on neat trimethylaluminum (TMA) or methyl Grignard reagents (e.g., MeMgBr), both of which present severe procurement and processing liabilities. Neat TMA is a highly pyrophoric liquid that reacts explosively with moisture, necessitating expensive Schlenk line or glovebox infrastructure, and posing severe thermal and safety risks during industrial scale-up. Conversely, while Grignard reagents are less hazardous, their high basicity and nucleophilicity lead to poor functional group tolerance, routinely destroying sensitive moieties like nitriles, esters, and aldehydes. DABAL-Me3 overcomes both failure modes: it provides the precise Lewis acidity and methylating power of TMA in a non-pyrophoric, moisture-tolerant solid form, enabling benchtop handling and broad functional group compatibility without the risk of over-addition or premature reduction.

Elimination of Pyrophoric Hazards and Inert-Atmosphere Infrastructure

Neat trimethylaluminum is pyrophoric and requires strict exclusion of air and moisture, severely complicating logistics and scale-up. In contrast, DABAL-Me3 is a non-pyrophoric, free-flowing solid that can be manipulated in non-humid air. It exhibits a hydrolytic stability comparable to lithium borohydride (LiBH4), allowing it to be weighed directly on the benchtop and stored in standard glassware without specialized inert-atmosphere infrastructure .

Evidence DimensionHandling requirements and pyrophoricity
Target Compound DataDABAL-Me3: Non-pyrophoric solid, bench-weighable, stable in non-humid air
Comparator Or BaselineNeat TMA: Pyrophoric liquid, ignites instantly in air
Quantified DifferenceComplete elimination of glovebox/Schlenk line requirements for routine weighing and transfer
ConditionsStandard laboratory weighing and storage conditions

Eliminates the high capital and safety overhead associated with handling pyrophoric liquids, making it highly suitable for standard manufacturing environments.

API Scale-Up Efficiency in Amide Bond Formation

The transition from bench-scale discovery to API manufacturing requires reagents that maintain high yields without thermal runaway risks. In the direct synthesis of amides from unactivated esters, DABAL-Me3 demonstrated near-quantitative yields during batch scale-up. Specifically, the synthesis of an Imatinib (Gleevec) analogue utilizing DABAL-Me3 achieved a 98% yield (>98% purity) on a 26 g scale, and the protocol was successfully validated up to 0.1 kg in industry-standard jacketed glass reactors[1].

Evidence DimensionScale-up yield and purity for API intermediate
Target Compound Data98% yield (>98% purity) at 26 g scale; validated up to 0.1 kg
Comparator Or BaselineNeat TMA (prone to safety hazards at scale) or traditional peptide coupling reagents (poor atom economy)
Quantified DifferenceNear-quantitative (98%) conversion maintained seamlessly from milligram to 100-gram scale without pyrophoric hazards
ConditionsBatch scale-up in industry-standard jacketed glass reactors

Provides procurement teams with a proven, scalable reagent for late-stage API amidation that avoids the safety hazards of neat TMA.

High-Yield Cross-Coupling Methylation with Broad Functional Group Tolerance

When methylating aryl and vinyl halides, standard Grignard reagents often fail due to competitive reactions with electrophilic functional groups. DABAL-Me3 acts as a mild methyl anion source in Pd-catalyzed cross-couplings, routinely delivering >95% yields of methylated products using 0.5 mol% of a commercial Pd catalyst. Crucially, this system tolerates sensitive functional groups—including nitriles (CN), hydroxyls (OH), esters (CO2R), aldehydes (CHO), and nitro (NO2) groups—that would be rapidly degraded by MeMgBr [1].

Evidence DimensionMethylation yield and functional group tolerance
Target Compound Data>95% yield with complete tolerance of CN, OH, CO2R, CHO, and NO2 groups
Comparator Or BaselineMeMgBr (Grignard): Causes rapid degradation or over-addition with these functional groups
Quantified DifferenceAchieves >95% target methylation without requiring protecting group chemistry for sensitive moieties
ConditionsPd(0) catalyst (0.5 mol%), commercially available biarylphosphines

Shortens synthetic routes by eliminating the need for protection/deprotection steps during late-stage functionalization.

Unprecedented Methyl Radical Generation in Metallaphotoredox Catalysis

Recent advances in metallaphotoredox catalysis require stable, controlled radical precursors. DABAL-Me3 has been identified as an effective methyl radical source under photoredox conditions, bypassing the limitations of conventional two-electron pathways. In nickel-catalyzed systems, it enables robust and scalable methylation of (hetero)aryl bromides while actively preventing protodehalogenation—a common side reaction that plagues traditional cross-coupling methods[1].

Evidence DimensionReaction pathway and side-product suppression
Target Compound DataGenerates unstabilized C(sp3) methyl radicals, preventing protodehalogenation
Comparator Or BaselineConventional two-electron cross-coupling: Prone to significant protodehalogenation side reactions
Quantified DifferenceEnables direct radical methylation with suppressed dehalogenation
ConditionsNickel-catalyzed metallaphotoredox cross-coupling

Allows discovery chemists to utilize a commercially available, bench-stable reagent for photoredox methylation workflows.

Industrial API Amidation and Scale-Up

Highly suited for the direct, one-pot conversion of unactivated esters to amides in pharmaceutical manufacturing (e.g., Imatinib analogues), where the use of neat TMA poses unacceptable thermal and pyrophoric risks at the 100-gram to kilogram scale [1].

Late-Stage Cross-Coupling Methylation

A primary reagent for Pd- or Ni-catalyzed methylation of complex, highly functionalized aryl and vinyl halides, particularly when the substrate contains sensitive groups (aldehydes, nitriles, nitro groups) that preclude the use of Grignard or organolithium reagents [2].

Benchtop Asymmetric Addition to Aldehydes

Utilized as the methyl anion source in nickel-catalyzed asymmetric additions to aldehydes, providing access to non-racemic chiral secondary alcohols without the need for a glovebox or Schlenk line .

Metallaphotoredox Radical Methylation

Suitable for modern photoredox workflows requiring a reliable, air-stable precursor to generate unstabilized methyl radicals for the selective C(sp2)-CH3 bond formation of heteroaryl bromides [3].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Last modified: 08-15-2023

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